6-(环丙基甲氧基)吡啶-3-醇

货号 B2559225

CAS 编号:

1224719-40-7

分子量: 165.192

InChI 键: RFUSREAWDVGSMG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

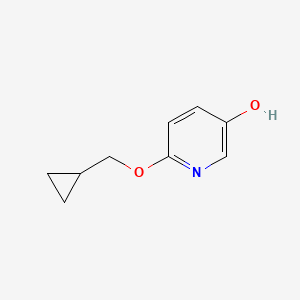

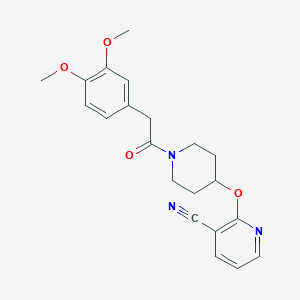

“6-(Cyclopropylmethoxy)pyridin-3-ol” is a chemical compound with the molecular formula C9H11NO2 . It is related to a class of compounds known as pyridinols, which are derivatives of pyridine (a basic heterocyclic organic compound) with a hydroxyl group substituted onto one of its carbon atoms .

Molecular Structure Analysis

The molecular structure of “6-(Cyclopropylmethoxy)pyridin-3-ol” consists of a pyridine ring with a hydroxyl group (-OH) and a cyclopropylmethoxy group (-OCH2C3H5) attached to it . The InChI code for this compound is 1S/C9H11NO2 .科学研究应用

Application in Material Science

- Summary of the Application : “6-(Cyclopropylmethoxy)pyridin-3-ol” is used in the synthesis of polyimide-Cu complex materials . These materials are used in the production of high-temperature capacitors .

- Methods of Application or Experimental Procedures : The material is synthesized using a side-chain-type pyridine-Cu coordination . This involves utilizing the structural backbone PMDA-ODA of a mature commercial PI (Kapton) with reliable performance .

- Results or Outcomes : The dielectric constant of this material, containing merely 2.7 mol% Cu, increases from 3.25 (POPI) to 5.58, while maintaining a remarkably low dielectric loss of 0.0066 . This material exhibits a substantial DC breakdown strength of 436.2 MV·m−1 and a high energy density of 5.42 J·cm−3, coupled with superior mechanical and thermal properties . Even at 150 °C, it retains over 90% of its room-temperature energy density, demonstrating notable dielectric stability under high temperatures .

属性

IUPAC Name |

6-(cyclopropylmethoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-4-9(10-5-8)12-6-7-1-2-7/h3-5,7,11H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUSREAWDVGSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclopropylmethoxy)pyridin-3-ol | |

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-(cyclopropylmethoxy)pyridine (1.88 g) in THF (15 mL) was added 1.6M n-butyllithium-hexane solution (7.25 mL) at −78° C., and the mixture was stirred at the same temperature for 20 min. Trimethylborane (1.29 mL) was added to this solution, and the mixture was stirred at −78° C. for 30 min. The reaction mixture was heated to 0° C., aqueous hydrogen peroxide (30%, 5 mL) and 8M aqueous sodium hydroxide solution (1.55 mL) were added thereto, and the mixture was stirred for 15 min. Water was added to the reaction mixture, the mixture was extracted twice with ethyl acetate, and the combined organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (855 mg).

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)

![2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B2559151.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)

![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2559162.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2559164.png)